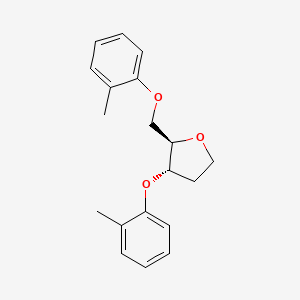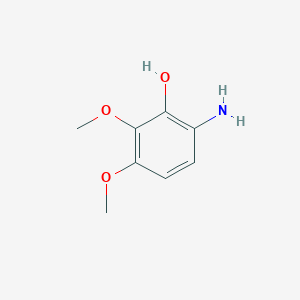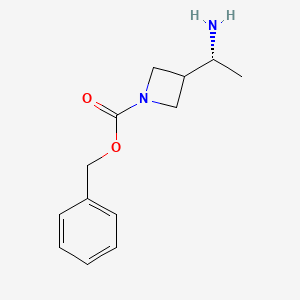![molecular formula C14H13N5O2 B14047044 1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid](/img/structure/B14047044.png)
1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group, an imidazo[1,2-a]pyridine core, and a triazole ring, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid typically involves multicomponent reactions and condensation processes. Industrial production methods may involve the use of specific reagents and catalysts to optimize yield and purity, such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using metal-free oxidation methods.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Common reagents and conditions used in these reactions include acetonitrile as a solvent, heating, and the use of catalysts such as palladium complexes . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mecanismo De Acción
The mechanism of action of 1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it inhibits the PI3Kα pathway, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form stable conformations through hydrophobic interactions and hydrogen bonds, enhancing its efficacy .
Comparación Con Compuestos Similares
Similar compounds to 1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and specific biological activities. The unique combination of the cyclopropyl group, triazole ring, and carboxylic acid function in this compound distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13N5O2 |
|---|---|
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
1-[(6-cyclopropylimidazo[1,2-a]pyridin-2-yl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13N5O2/c20-14(21)12-8-19(17-16-12)7-11-6-18-5-10(9-1-2-9)3-4-13(18)15-11/h3-6,8-9H,1-2,7H2,(H,20,21) |
Clave InChI |
VCKDWMFJGINCMK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN3C=C(N=C3C=C2)CN4C=C(N=N4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)





![Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-](/img/structure/B14047031.png)



